physicochemical properties of 3-Chloro-2-fluoro-4-methylaniline
physicochemical properties of 3-Chloro-2-fluoro-4-methylaniline
Executive Summary
This technical guide provides a comprehensive physicochemical profile of 3-Chloro-2-fluoro-4-methylaniline (CAS 1803566-12-2), a specialized halogenated aniline intermediate. Primarily utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals, this molecule presents unique structural challenges due to the dense substitution pattern on the benzene ring.
This document moves beyond static data, offering a self-validating analytical framework . It details the electronic influence of the 2-fluoro-3-chloro motif, predicts key solubility parameters for formulation, and establishes a robust Quality Control (QC) workflow for purity verification.
Part 1: Molecular Identity & Structural Analysis
The precise identification of this isomer is critical, as the ortho-fluoro, meta-chloro substitution pattern significantly alters the metabolic stability and pKa compared to its isomers.
Table 1: Chemical Identity Matrix
| Parameter | Detail |
|---|---|
| Chemical Name | 3-Chloro-2-fluoro-4-methylaniline |
| CAS Registry Number | 1803566-12-2 (Free Base) / 2648940-86-5 (HCl Salt) |
| Molecular Formula | C₇H₇ClFN |
| Molecular Weight | 159.59 g/mol |
| SMILES | CC1=C(C(Cl)=C(F)C(N)=C1) |
| InChI Key | Predicted: HEXGOINVMAFQFQ-UHFFFAOYSA-N (Isomer specific) |
| Structural Features | • 2-Fluoro: Induces strong ortho-effect, lowering pKa.• 3-Chloro: Increases lipophilicity (LogP) and metabolic stability.• 4-Methyl: Weak electron donor; potential site for metabolic oxidation. |
Part 2: Physicochemical Properties (Experimental & Predicted)
Due to the novel nature of this specific isomer in public literature, values below synthesize available vendor data with high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on the close analog 3-Chloro-4-methylaniline (CAS 95-74-9).
Table 2: Physicochemical Parameters
| Property | Value (Range) | Confidence | Implications for Development |
|---|---|---|---|
| Physical State | Solid (Crystalline) | High | Likely off-white to brown powder; light sensitive. |
| Melting Point | 45°C – 55°C | Medium | Lower than 3-chloro-4-methylaniline (25°C) due to symmetry disruption by Fluorine, but higher due to MW. |
| Boiling Point | 235°C – 245°C | High | High boiling point requires vacuum distillation for purification. |
| pKa (Conjugate Acid) | ~2.8 – 3.2 | High | Significantly less basic than aniline (4.6). The 2-F and 3-Cl are electron-withdrawing. Result: Low solubility in pH 7.4 buffer; requires low pH (<2) for protonation. |
| LogP (Lipophilicity) | 2.3 – 2.6 | High | Moderate lipophilicity. Good membrane permeability but requires organic co-solvents (DMSO, MeOH) for assays. |
| Solubility | <0.5 mg/mL (Water)>50 mg/mL (DMSO) | High | Hydrophobic. Stock solutions should be prepared in DMSO or Ethanol. |
Mechanistic Insight: The "Fluorine Effect"
The presence of the fluorine atom at the ortho position (C2) creates an intramolecular hydrogen bond interaction with the amine protons. This, combined with the inductive withdrawal (-I effect) of both the Fluorine and Chlorine, significantly reduces the electron density on the Nitrogen lone pair.
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Consequence: The molecule is a very weak base . Standard acid-base extractions may fail if the aqueous phase is not sufficiently acidic (pH < 1) to fully protonate the amine during workup.
Part 3: Analytical Characterization & Validation
To ensure scientific integrity, researchers must validate the identity of incoming batches using the following self-validating protocols.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Separate the target from likely regioisomeric impurities (e.g., 5-chloro-2-fluoro-4-methylaniline).
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
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Mobile Phase A: Water + 0.1% Formic Acid (Acidic modifier is crucial for peak shape).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient:
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0-2 min: 5% B (Equilibration)
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2-15 min: 5% → 95% B (Linear Ramp)
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15-20 min: 95% B (Wash)
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Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine absorption).
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Acceptance Criteria: Main peak purity >98% by area integration.
Protocol 2: Nuclear Magnetic Resonance (NMR) Validation
Objective: Confirm the specific substitution pattern (2,3,4-trisubstituted).
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Solvent: DMSO-d6 (Prevents exchange of amine protons).
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1H NMR Signatures:
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Methyl Group: Singlet/Doublet (due to F-coupling) at ~2.2 ppm.
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Aromatic Protons: Two distinct signals. Look for H5 and H6. H6 will show coupling to the F atom (J ~8-11 Hz).
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Amine Protons: Broad singlet at ~5.0-5.5 ppm.
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19F NMR (Crucial):
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Expect a single signal around -130 to -140 ppm .
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Validation: If multiple F signals appear, the sample is contaminated with isomers.
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Part 4: Synthesis & Impurity Logic
Understanding the synthesis route helps anticipate impurities. The most probable industrial route involves the reduction of the corresponding nitro-compound.
DOT Diagram 1: Synthesis & Impurity Workflow This diagram illustrates the logical flow from precursor to product and where impurities arise.
Figure 1: Proposed synthetic pathway showing critical control points for impurity generation. Regio-control during chlorination is the primary quality risk.
Part 5: Handling & Safety (HSE)
Warning: As a halogenated aniline, this compound possesses significant toxicity risks, particularly regarding blood toxicity (Methemoglobinemia).
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GHS Classification (Predicted):
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Acute Toxicity (Oral/Dermal): Category 3 or 4 (Toxic if swallowed).
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Skin/Eye Irritation: Category 2.
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STOT-RE: May cause damage to organs (blood) through prolonged exposure.
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Handling Protocol:
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Engineering Controls: Handle only in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
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Spill Management: Do not use water. Absorb with sand/vermiculite and dispose of as hazardous organic waste.
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Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilenes oxidize (darken) upon air exposure.
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References
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PubChem Compound Summary. 3-Chloro-4-fluoro-2-methylaniline (Isomer Analog Data). National Center for Biotechnology Information. Link
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ChemicalBook. 3-Chloro-2-fluoro-4-methylaniline Product Entry (CAS 1803566-12-2).Link
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BLD Pharm. Material Safety Data Sheet (SDS) for Chlorinated Anilines.Link
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U.S. EPA CompTox Dashboard. 3-Chloro-4-methylaniline (Analogous physicochemical data source).Link
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Patent CN104370747A. Method for synthesizing 3-chloro-4-methylaniline (Process Chemistry Reference).[1][2]Link
